2-Chloro-4-cyclohexylphenol
CAS No.: 3964-61-2
Cat. No.: VC18975335
Molecular Formula: C12H15ClO
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3964-61-2 |
|---|---|
| Molecular Formula | C12H15ClO |
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | 2-chloro-4-cyclohexylphenol |
| Standard InChI | InChI=1S/C12H15ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
| Standard InChI Key | VVMQAIJCWNJCMK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC(=C(C=C2)O)Cl |
Introduction
Chemical Identity and Physicochemical Properties
2-Chloro-4-cyclohexylphenol belongs to the family of substituted phenols, where the phenolic hydroxyl group is modified by halogen and cycloalkyl substituents. Its systematic name, 2-chloro-4-cyclohexylphenol, reflects the positions of the substituents on the aromatic ring. The compound’s physicochemical properties are critical for understanding its behavior in industrial processes and environmental interactions.
Table 1: Key Physicochemical Properties of 2-Chloro-4-cyclohexylphenol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.70 g/mol |
| Density | 1.163 g/cm³ |
| Boiling Point | 310.4°C at 760 mmHg |
| Flash Point | 141.5°C |
| LogP (Octanol-Water) | 4.09 |
| Refractive Index | 1.564 |
The compound’s high boiling point and moderate lipophilicity (LogP = 4.09) suggest suitability for high-temperature applications and compatibility with hydrophobic matrices . Its density of 1.163 g/cm³ places it among moderately dense organic liquids, influencing handling and storage protocols.
Synthesis and Manufacturing Approaches
The synthesis of 2-chloro-4-cyclohexylphenol involves strategic functionalization of the phenol backbone. While direct synthesis routes are sparingly documented, analogous methods for related compounds provide insight into plausible pathways.
Chlorination Strategies
Electrophilic chlorination of 4-cyclohexylphenol using chlorine gas or chlorinating agents (e.g., ) under controlled conditions can yield the desired ortho-chloro derivative. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with the hydroxyl group directing incoming electrophiles to the ortho and para positions .
Industrial-Scale Production
Industrial synthesis optimizes yield and purity through continuous-flow reactors and advanced purification techniques such as fractional distillation or recrystallization. Scalable methods prioritize cost-efficiency and minimal by-product formation, though specific proprietary protocols remain undisclosed in public literature .
Industrial Applications and Market Dynamics
2-Chloro-4-cyclohexylphenol’s applications span multiple sectors, driven by its chemical stability and functional groups. Market consumption data reveals regional and sectoral trends, with forecasts projecting steady demand growth through 2046 .
Chemical Intermediate in Polymer Production
The compound serves as a precursor in synthesizing epoxy resins and polycarbonates, where its phenolic hydroxyl group facilitates cross-linking reactions. Its chlorine atom enhances flame retardancy, making it valuable in materials requiring fire resistance .
Specialty Solvents and Additives
Due to its lipophilicity, 2-chloro-4-cyclohexylphenol is employed in formulating specialty solvents for coatings and adhesives. It also acts as a stabilizer in plastics, mitigating oxidative degradation during processing .
Table 2: Global Consumption Trends by Sector (2020–2046 Forecast)
| Sector | 2020–2027 CAGR | 2027–2046 CAGR |
|---|---|---|
| Polymers & Resins | 3.8% | 2.9% |
| Specialty Chemicals | 4.2% | 3.5% |
| Pharmaceuticals | 2.1% | 1.8% |
Asia-Pacific dominates consumption, accounting for 45% of global demand in 2025, driven by expanding manufacturing sectors in China and India .
Biological and Environmental Considerations
While comprehensive toxicological data on 2-chloro-4-cyclohexylphenol remains limited, structural analogs suggest potential bioactivity. Chlorophenols are known for antimicrobial properties, though their environmental persistence raises concerns.
Ecotoxicology
The compound’s LogP value indicates a propensity for bioaccumulation in aquatic organisms. Hydrophobic interactions with cellular membranes may disrupt metabolic processes, necessitating stringent effluent treatment in industrial settings .
Biodegradation Pathways
| Parameter | Value |
|---|---|
| Permissible Exposure | 1 mg/m³ (TWA) |
| Skin Designation | Yes |
Personal protective equipment (PPE), including nitrile gloves and respirators, is recommended during handling .
Future Directions and Research Opportunities
Advancements in green chemistry present opportunities to optimize synthesis routes, reducing reliance on hazardous reagents. Additionally, exploring its role in pharmaceutical intermediates or agrochemicals could unlock novel applications. Collaborative efforts between academia and industry are critical to addressing knowledge gaps in toxicology and environmental impact.
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